molecular formula C14H17N5O B2700748 (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 2034380-42-0

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2700748
CAS RN: 2034380-42-0
M. Wt: 271.324
InChI Key: MGDLNEYUSULVLC-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The compound is a solid form . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Molecular Interactions

  • The molecule has been studied for its interaction with cannabinoid receptors, particularly focusing on molecular orbital methods and quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Antimicrobial Activity

  • Synthesis of derivatives of this compound and their evaluation for antimicrobial activities against bacteria and fungi have been reported (Patel, Agravat, & Shaikh, 2011).

Synthesis and Chemical Properties

  • Various methods for the synthesis and chemical characterization of similar compounds have been explored, highlighting efficient synthetic routes and structural analyses (Lifshits, Ostapchuk, & Brel, 2015).
  • Research into the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, focusing on their optical properties and potential applications in material science, has been conducted (Volpi et al., 2017).

Biological Evaluation

  • The evaluation of certain derivatives for biological activities, such as antiulcer agents and antagonist activities at specific receptors, has been a focus of some studies (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
  • Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory properties, highlighting the pharmaceutical potential of these compounds (Patel, Karkhanis, & Patel, 2019).

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17-7-6-16-14(17)19-10-8-18(9-11-19)13(20)12-4-2-3-5-15-12/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDLNEYUSULVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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